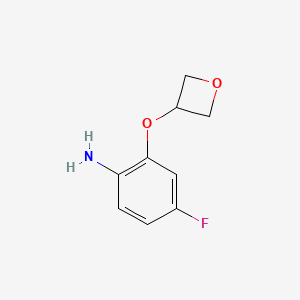

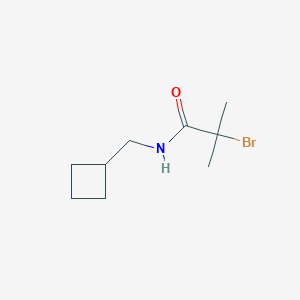

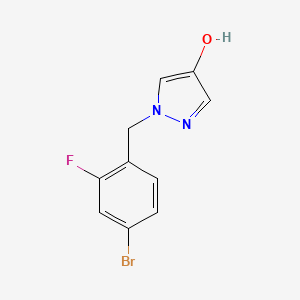

![molecular formula C12H13NO4S B1408502 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-62-7](/img/structure/B1408502.png)

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one

Overview

Description

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .

Synthesis Analysis

A low-cost, protecting group-free route to 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a similar compound, has been described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Molecular Structure Analysis

Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold . They are enriched by the presence of diverse combinations of exit vectors as sites for functionalization .Chemical Reactions Analysis

The key bond-forming step in the synthesis of a similar compound is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .Scientific Research Applications

Synthesis and Properties

- An improved synthesis method of 2-oxa-6-azaspiro[3.3]heptane, a compound closely related to 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one, was developed, producing a more stable and soluble product. This advancement enhances the range of reaction conditions for this compound, potentially broadening its application in various scientific fields (Haas et al., 2017).

Bridged Bicyclic Morpholines

- Bridged bicyclic morpholines, including variants of this compound, are significant in medicinal chemistry. These compounds, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are particularly interesting due to their achiral nature and similarity in lipophilicity to morpholine (Walker et al., 2012).

Drug Discovery Building Blocks

- Novel angular azaspiro[3.3]heptanes, including derivatives of this compound, have been synthesized. These compounds are used as building blocks in drug discovery, either as members of a library or individually on a preparative scale (Guérot et al., 2011).

Antibacterial and Antitubercular Agents

- Azaspiro analogs of linezolid, incorporating bioisosteres of this compound, have shown promise as antibacterial and antitubercular agents. These compounds demonstrate significant activity against various bacterial strains, including multidrug-resistant organisms (Gadekar et al., 2016).

Cyclobutane-Derived Diamines

- Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, a derivative of this compound, are considered valuable in drug discovery due to their unique structure and potential for creating sterically constrained diamine building blocks (Radchenko et al., 2010).

properties

IUPAC Name |

6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYWVKVPMQCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

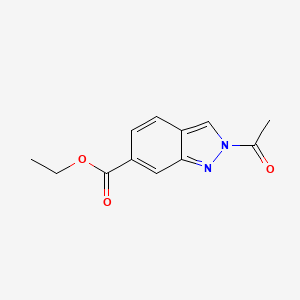

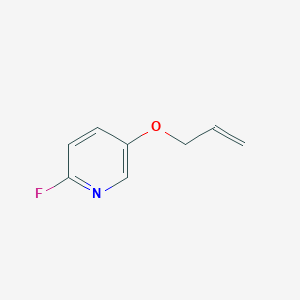

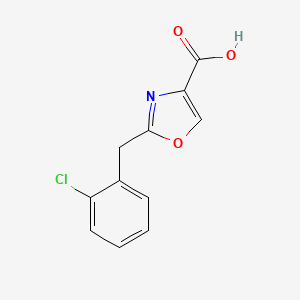

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)

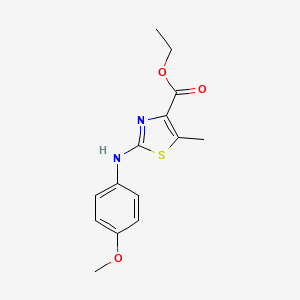

![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)